Product packaging for 1-(1-Cyclohexen-1-yl)naphthalene(Cat. No.:CAS No. 40358-51-8)

1-(1-Cyclohexen-1-yl)naphthalene

Cat. No.: B8799724
CAS No.: 40358-51-8
M. Wt: 208.30 g/mol
InChI Key: JDPSNAPGULGULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Naphthalene-Cyclohexene Conjugates in Organic Chemistry

Within the broader family of aryl-cycloalkene hybrids, naphthalene-cyclohexene conjugates hold particular importance. The naphthalene (B1677914) unit, a bicyclic aromatic hydrocarbon, provides a more extended π-electron system compared to a simple benzene (B151609) ring. wikipedia.orglibretexts.org This extended conjugation can influence the electronic properties of the molecule, impacting its reactivity and potential applications. When conjugated with a cyclohexene (B86901) ring, the resulting structure can serve as a versatile building block in organic synthesis. These conjugates can undergo a variety of chemical transformations at both the naphthalene and cyclohexene moieties, allowing for the construction of more complex and functionally diverse molecules. The study of these systems contributes to a deeper understanding of fundamental concepts in organic chemistry, such as electrophilic aromatic substitution, cycloaddition reactions, and the influence of steric and electronic effects on chemical reactivity. wikipedia.org

Overview of Research Trajectories for 1-(1-Cyclohexen-1-yl)naphthalene and Related Systems

Research into this compound and its analogs has explored various facets of their chemical behavior. Synthetic methodologies for accessing these structures have been a key focus, often involving reactions that form the crucial carbon-carbon bond between the aromatic and cycloalkene rings. For instance, the reaction of 1-(2-iodocyclohex-1-en-1-yl)benzene and 1-(2-iodocyclohex-2-en-1-yl)benzene with potassium t-butoxide can yield 1-cyclohex-1-en-1-ylbenzene, a related phenyl-cyclohexene conjugate. researchgate.net

Investigations into the reactivity of these compounds have also been prominent. For example, the generation of highly reactive intermediates, such as 1-cyclohex-1,2-dien-1-ylbenzene, has been studied from precursors like 1-(2-iodocyclohex-1-en-1-yl)benzene. researchgate.net The trapping of such intermediates provides valuable insights into reaction mechanisms. Furthermore, the spectroscopic characterization of these compounds is crucial for confirming their structure and understanding their electronic properties. Data from techniques like 1H NMR spectroscopy are essential for elucidating the precise arrangement of atoms within the molecule. spectrabase.com

The exploration of related systems, such as those where the naphthalene or cyclohexene rings are substituted, allows for a systematic study of how structural modifications influence the properties and reactivity of the hybrid molecule. This research contributes to the broader understanding of conjugated systems and their potential for creating new functional molecules.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C16H16 chemicalbook.com
Molecular Weight 208.3 g/mol chemicalbook.com
Melting Point 46 °C chemicalbook.com
Boiling Point 136-140 °C (at 0.5 Torr) chemicalbook.com
Density (Predicted) 1.062±0.06 g/cm³ chemicalbook.com
CAS Number 40358-51-8 chemicalbook.comepa.gov

Synonyms for this compound

Synonym
1-(1-Naphtyl)-1-cyclohexene
1-(1-Cyclohexenyl)naphthalene
Naphthalene, 1-(1-cyclohexen-1-yl)-

Source: chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16 B8799724 1-(1-Cyclohexen-1-yl)naphthalene CAS No. 40358-51-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40358-51-8

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

1-(cyclohexen-1-yl)naphthalene

InChI

InChI=1S/C16H16/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h4-7,9-12H,1-3,8H2

InChI Key

JDPSNAPGULGULM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 1 1 Cyclohexen 1 Yl Naphthalene and Analogues

Catalytic Approaches to Aryl-Cycloalkene Bond Formation

The direct formation of the C(aryl)-C(cycloalkenyl) bond is a prominent strategy for synthesizing 1-(1-Cyclohexen-1-yl)naphthalene. This is often achieved through various catalytic methods that offer efficiency and selectivity.

Proton-Acid Catalysis in Alkylation Reactions

The Friedel-Crafts alkylation of naphthalene (B1677914) with a cyclohexene (B86901) precursor, catalyzed by a proton acid, represents a classical approach. In this reaction, naphthalene acts as the nucleophile, attacking an electrophilic cyclohexyl species. The reaction typically proceeds via the initial dehydration of cyclohexanol (B46403) by a strong acid, such as phosphoric or sulfuric acid, to generate cyclohexene in situ. youtube.com The cyclohexene is then protonated to form a cyclohexyl carbenium ion, which serves as the active electrophile.

The mechanism involves three key steps:

Protonation of the alcohol: The oxygen atom of cyclohexanol abstracts a proton from the acid catalyst to form a protonated alcohol (an oxonium ion). youtube.com

Formation of the carbocation: The protonated alcohol loses a water molecule to form a secondary carbocation on the cyclohexane (B81311) ring. This is often the rate-determining step. youtube.com

Electrophilic attack: The electron-rich naphthalene ring attacks the carbocation. Naphthalene preferentially undergoes electrophilic substitution at the C-1 (alpha) position due to the greater stability of the resulting carbocation intermediate, which has more resonance forms. iptsalipur.org A final deprotonation step restores aromaticity and yields the 1-substituted product.

Table 1: Proton-Acid Catalysts in Naphthalene Alkylation

Catalyst Precursor Temperature Key Findings
Phosphoric Acid Cyclohexanol ~83°C (distillation) Effective for dehydration of cyclohexanol to cyclohexene, which then alkylates the aromatic ring. youtube.com
Sulfuric Acid Cyclohexanol Varies A common strong acid catalyst for Friedel-Crafts alkylation.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming the C-C bond between the naphthalene and cyclohexene rings with high precision. The most common of these is the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate.

For the synthesis of this compound, the reaction could pair:

1-Naphthylboronic acid with 1-cyclohexenyl halide/triflate .

1-Halonaphthalene or 1-naphthyl triflate with 1-cyclohexenylboronic acid .

The catalytic cycle generally involves three fundamental steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the electrophilic partner (e.g., 1-bromonaphthalene (B1665260) or cyclohexenyl triflate), forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide or triflate.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

The use of aryl triflates, which can be prepared from the corresponding phenols (or naphthols), as coupling partners for organoboron compounds is well-established. capes.gov.br The versatility of palladium catalysis has led to the development of highly active catalyst systems and even allows for reactions to be conducted in environmentally benign solvents like water, using specially designed surfactants to form nanoreactors. youtube.com

Table 2: Palladium-Catalyzed Cross-Coupling Reaction Components

Naphthalene Derivative (Electrophile) Cyclohexene Derivative (Nucleophile) Palladium Catalyst (Example) Ligand (Example)
1-Bromonaphthalene 1-Cyclohexenylboronic acid Pd(PPh₃)₄ Triphenylphosphine
1-Iodonaphthalene (B165133) 1-Cyclohexenylboronic acid Pd(OAc)₂ SPhos
1-Naphthyl triflate 1-Cyclohexenylboronic acid PdCl₂(dppf) dppf
1-Naphthylboronic acid 1-Bromocyclohexene Pd(dba)₂ XPhos

Other Transition Metal-Mediated Syntheses

While palladium is the most common transition metal for such cross-couplings, other metals can also mediate the formation of aryl-alkene bonds. Platinum-mediated synthesis has been used to create complex cyclic naphthalene structures. For instance, nanorings composed of 1,4-naphthalene units have been synthesized via a platinum-mediated assembly followed by reductive elimination, highlighting platinum's capacity to form C-C bonds between naphthalene moieties. rsc.orgacs.org This principle can be extended to the coupling of a naphthalene unit to a different organic fragment like cyclohexene.

Nickel catalysts are also gaining attention as a more earth-abundant alternative to palladium for cross-coupling reactions. Nickel complexes can catalyze Suzuki-type couplings and other transformations, often exhibiting unique reactivity.

Stepwise Synthesis and Functionalization Pathways

An alternative to direct coupling involves building the desired structure in a more stepwise fashion, either by constructing one of the rings onto the other or by modifying a pre-existing, related framework.

Cyclization and Annulation Reactions for Naphthalene-Cyclohexene Frameworks

These strategies involve forming one of the rings through an intramolecular cyclization or an intermolecular annulation (ring-forming) reaction. Biomimetic polyene cyclizations are a powerful tool for constructing complex polycyclic systems from acyclic precursors. thieme-connect.com An appropriately designed acyclic chain containing both the precursors for the naphthalene and cyclohexene rings could be induced to cyclize under acidic or Lewis acidic conditions.

For example, a synthetic strategy could involve the cyclization of a polyenyne, where an acid-promoted cascade reaction forms fused ring systems. thieme-connect.com Another approach involves the trapping of a reactive intermediate. The synthesis of 1H-Cyclopropa[b]naphthalenes has been achieved by generating an o-quinodimethane intermediate which is then trapped in a cycloaddition reaction. researchgate.net A similar strategy could be envisioned where a naphthalene-based intermediate is reacted with a C6 synthon to form the cyclohexene ring.

Derivatization of Pre-existing Cyclic Skeletons

This approach starts with a molecule that already contains a fused naphthalene-cyclohexane core, such as α-tetralone (3,4-dihydronaphthalen-1(2H)-one). The synthesis of the target compound can be achieved through a sequence of functionalization and aromatization steps.

A plausible synthetic route starting from α-tetralone is as follows:

Nucleophilic Addition: The ketone group of α-tetralone can be reacted with a cyclohexenyl Grignard reagent (cyclohexen-1-ylmagnesium bromide) or a similar organometallic nucleophile. This would attach the cyclohexenyl group to the C-1 position, forming a tertiary alcohol.

Dehydration: The resulting tertiary alcohol can be readily dehydrated under acidic conditions to form a double bond within the partially saturated naphthalene ring system.

Aromatization: The dihydronaphthalene ring can then be aromatized to the fully aromatic naphthalene system. This can be achieved using various reagents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or by heating with a palladium on carbon (Pd/C) catalyst. csic.es

This stepwise approach provides control over the regiochemistry and allows for the introduction of various substituents if needed.

Table 3: Compound Names Mentioned in Article

Compound Name
This compound
1-Bromonaphthalene
1-Cyclohexenylboronic acid
1-Halonaphthalene
1-Iodonaphthalene
1-Naphthyl triflate
1-Naphthylboronic acid
1H-Cyclopropa[b]naphthalene
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Cyclohexanol
Cyclohexene
Naphthalene
Palladium on carbon (Pd/C)
Phosphoric Acid
Sulfuric Acid

Enamine Chemistry in Cyclohexene-Substituted Compound Synthesis

Enamine chemistry, particularly the Stork enamine synthesis, provides a powerful and versatile method for the α-alkylation of ketones, which can be adapted for the synthesis of cyclohexene-substituted compounds like this compound. mychemblog.comwikipedia.org The general strategy involves three main steps: the formation of an enamine from a ketone, the alkylation of the enamine, and the subsequent hydrolysis of the resulting iminium salt to yield the final alkylated ketone or, in this case, a precursor to the target alkene. libretexts.orglibretexts.org

The synthesis would commence with the reaction of cyclohexanone (B45756) with a secondary amine, such as pyrrolidine (B122466) or morpholine, under mildly acidic conditions to form a nucleophilic enamine intermediate, for example, 1-(pyrrolidin-1-yl)cyclohex-1-ene. masterorganicchemistry.com This enamine is an electron-rich alkene, with significant nucleophilic character at the α-carbon, making it an effective nucleophile. mychemblog.comyoutube.com

The crucial carbon-carbon bond formation occurs when the enamine reacts with a suitable electrophilic naphthalene species. An activated halonaphthalene, such as 1-iodonaphthalene or 1-bromonaphthalene, can serve as the electrophile. The enamine's α-carbon attacks the naphthalene ring in an SNAr (Nucleophilic Aromatic Substitution) type reaction, or more commonly, the reaction is facilitated by forming a more reactive naphthalene electrophile. The direct alkylation of enamines works best with activated alkyl halides. wikipedia.org For an aromatic halide, this step may require metal catalysis (e.g., palladium) to proceed efficiently.

Following the alkylation step, which forms an iminium salt intermediate, acidic hydrolysis cleaves the enamine, regenerating a carbonyl group and yielding 2-(naphthalen-1-yl)cyclohexan-1-one. libretexts.org To arrive at the final product, this compound, this ketone must undergo further transformation. A standard approach would be the reduction of the ketone to an alcohol, followed by acid-catalyzed dehydration, which would favor the formation of the thermodynamically stable, conjugated double bond of the cyclohexene ring.

Below is a table summarizing typical reagents and conditions for the key steps in a Stork enamine synthesis pathway.

StepReagents & ConditionsPurposeReference
1. Enamine FormationCyclohexanone, Pyrrolidine (or Morpholine), p-Toluenesulfonic acid (cat.), Toluene, Reflux with Dean-Stark trapFormation of the nucleophilic enamine intermediate from the ketone. mychemblog.com
2. Alkylation1-Iodonaphthalene, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₂CO₃)C-C bond formation between the enamine and the naphthalene core. acs.org
3. HydrolysisAqueous HCl or H₂SO₄Cleavage of the iminium salt to yield 2-(naphthalen-1-yl)cyclohexan-1-one. wikipedia.orglibretexts.org
4. Dehydration1. NaBH₄, MeOH (Reduction) 2. H₂SO₄ (cat.), Heat (Dehydration)Conversion of the ketone to the final cyclohexene product.

Chemo-, Regio-, and Stereoselective Synthesis

The synthesis of molecules like this compound requires careful consideration of selectivity. Chemists must control which functional groups react (chemo-selectivity), where on the molecule the reaction occurs (regio-selectivity), and the spatial arrangement of the atoms (stereo-selectivity).

Control of Regioselectivity in Naphthalene Ring Functionalization

Attaching a substituent to a specific position on the naphthalene ring is a significant challenge. Traditional electrophilic aromatic substitution reactions on unsubstituted naphthalene tend to produce a mixture of 1-substituted (α) and 2-substituted (β) products, with the α-position being kinetically favored. For 1-substituted naphthalenes, further substitution is directed to other positions, making the direct synthesis of a polysubstituted naphthalene complex. researchgate.netnih.gov

To achieve high regioselectivity for 1-substitution, modern synthetic methods often employ directed metalation strategies. dal.ca In this approach, a directing group is temporarily installed on the naphthalene core. This group coordinates to a metal catalyst (often palladium, rhodium, or iridium) and directs the C-H activation and subsequent functionalization to a specific, often sterically hindered, position. researchgate.net

For instance, a picolinamide (B142947) directing group on a 1-naphthylamine (B1663977) derivative can direct C4-amination. researchgate.net Similarly, a 1,8-diamide scaffold on naphthalene has been used to direct metalation to the C2 and C7 positions. dal.ca To achieve the desired 1-substitution pattern for this compound, one might start with a pre-functionalized naphthalene. For example, a Suzuki-Miyaura cross-coupling reaction between 1-bromonaphthalene and a suitable cyclohexenylboronic ester would provide a direct route to the target, with the regiochemistry defined by the starting halide. acs.org

The table below outlines examples of directing groups and their influence on the regioselectivity of naphthalene functionalization.

Starting MaterialDirecting GroupCatalyst/ReagentPosition FunctionalizedReference
1-NaphthaldehydeAldehyde (transient imine)Pd(OAc)₂C8 (peri) researchgate.net
1-Naphthylamine derivativePicolinamideAg(I) catalystC4 researchgate.net
Naphthalene-1,8-diamideDiamiden-BuLi/TMEDAC2, C7 dal.ca
1-Bromonaphthalene(None - Cross-coupling)Pd(OAc)₂/SPhosC1 acs.org

Asymmetric Induction in Cyclohexene Transformations

While this compound itself is achiral, any subsequent reaction that introduces a stereocenter on the cyclohexene ring requires control of stereochemistry. Asymmetric induction is the process of preferentially forming one stereoisomer over another. msu.edu This can be achieved by using chiral reagents, catalysts, or auxiliaries that create a chiral environment for the reaction. nih.gov

A common transformation on a cyclohexene ring is hydroboration-oxidation, which introduces a hydroxyl group. If this reaction were performed on this compound, it would create two new stereocenters, leading to a mixture of diastereomers. To control this, an asymmetric hydroboration could be employed using a chiral borane (B79455) reagent, such as diisopinocampheylborane (B13816774) (Ipc₂BH). makingmolecules.com This reagent, derived from the chiral natural product α-pinene, delivers the borane from one face of the double bond preferentially, leading to a high enantiomeric excess (ee) or diastereomeric ratio (d.r.) in the resulting alcohol. makingmolecules.commemphis.edu

Other asymmetric transformations on the cyclohexene moiety include catalytic enantioselective epoxidation or dihydroxylation. For example, chiral catalysts can facilitate the formation of chiral epoxides or diols with high enantioselectivity. mdpi.commdpi.com The choice of catalyst and reaction conditions is crucial for achieving the desired stereochemical outcome. nih.gov

The following table provides examples of asymmetric transformations relevant to cyclohexene systems.

ReactionSubstrate TypeChiral Reagent/CatalystResultReference
HydroborationAcyclic alkene with allylic stereocenter9-BBNHigh diastereoselectivity (92:8 d.r.) makingmolecules.com
Hydroborationcis-AlkeneDiisopinocampheylborane (Ipc₂BH)High enantioselectivity (e.g., 98.5% ee) makingmolecules.com
IsomerizationCyclohex-3-en-1-oneChiral Cinchona Alkaloid-derived DiamineChiral cyclohex-2-enone with high ee nih.gov
Michael Addition2-Cyclohexen-1-one(-) CinchonidineChiral selenylated ketone (up to 43% ee) mdpi.com

Elucidation of Reaction Mechanisms and Kinetics Pertinent to 1 1 Cyclohexen 1 Yl Naphthalene

Mechanistic Investigations of Synthetic Transformations

The synthesis of molecules containing the cyclohexenyl-naphthalene moiety often involves intricate catalytic processes and the formation of transient reactive species.

Catalytic pathways are central to the synthesis and transformation of cyclohexenyl-naphthalene systems. For instance, the hydrogenation of related α,β-unsaturated carbonyl compounds, such as 2-Cyclohexen-1-one, highlights the importance of catalyst design in achieving selective reactions. researchgate.net Efforts in this area focus on tuning the electronic properties of active metals, like platinum, and utilizing robust support materials such as metal-organic frameworks (MOFs) to enhance stability and activity. researchgate.net The goal is often to favor the hydrogenation of a specific bond, which can be kinetically and thermodynamically challenging. researchgate.net

In the context of PAH formation, reactions leading to naphthalene (B1677914) and its derivatives are of significant interest. The Hydrogen-Abstraction-C2H2-Addition (HACA) mechanism is a key pathway for the growth of PAHs from smaller aromatic precursors like benzene (B151609). researchgate.net Theoretical calculations, such as RRKM-Master Equation modeling, have been employed to understand the pressure dependence of these reaction sequences. researchgate.net These studies indicate that at lower pressures, certain reactive intermediates are not stable at high temperatures, affecting which HACA route is most plausible. researchgate.net

Furthermore, dual catalytic systems, for example using nickel and iridium photocatalysts, have been developed for complex bicyclization reactions. acs.org These reactions can proceed in an atom- and step-economic manner to produce intricate molecular structures. acs.org The proposed mechanism involves the generation of radical species and the interplay between the two catalytic cycles to form new carbon-carbon bonds. acs.org

The formation of 1-(1-Cyclohexen-1-yl)naphthalene and similar structures often proceeds through highly reactive intermediates, including radical species. In combustion processes, the pyrolysis of cyclohexane (B81311), a precursor to the cyclohexenyl group, is dominated by reactions initiated by cyclohexyl radicals at high temperatures and pressures. mdpi.com

The study of 1-methylnaphthalene (B46632) combustion reveals the significance of hydrogen abstraction reactions, which lead to the formation of the 1-naphthylmethyl radical. mdpi.com This radical is a key intermediate that can undergo further oxidation or isomerization. mdpi.com Similarly, in the formation of naphthalene from indene (B144670), the 1-methylindenyl radical is a crucial intermediate that can decompose to form naphthalene. rsc.org The benzyl (B1604629) radical reacting with propargyl can also lead to the same C10H9 potential energy surface, contributing to naphthalene formation. rsc.org

In dual nickel- and iridium-photocatalyzed reactions, radical cascade bicyclizations are initiated by the generation of a dioxane radical species which then reacts with a nickel complex. acs.org This highlights the role of radical intermediates in forming complex cyclic systems.

Understanding the geometry of transition states is fundamental to predicting reaction outcomes and selectivity. Theoretical methods, such as ab initio RRKM theory-based master equation approaches, are used to predict the rate constants and explore the potential energy surfaces of reactions involved in PAH formation. rsc.orgosti.gov These calculations provide insights into the various pathways and their feasibility. rsc.org For example, in the conversion of indene to naphthalene, the analysis of the C10H9 potential energy surface is critical. rsc.org

The study of the Rupe rearrangement of 1-ethynylcyclohexan-1-ol to 1-cyclohexen-1-ylethanone in near-critical water provides an example where understanding the reaction mechanism under specific conditions is key. researchgate.net While detailed transition state geometries are not explicitly provided in the abstract, the investigation of reaction conditions implies an effort to understand the underlying mechanistic steps. researchgate.net

Kinetic Studies of Reactions Involving the Cyclohexenyl-Naphthalene System

Kinetic studies provide quantitative data on reaction rates and the influence of various parameters, which is essential for modeling and controlling chemical processes.

The determination of reaction rate constants is a primary objective of kinetic studies. For the formation of naphthalene and its derivatives, researchers have calculated temperature- and pressure-dependent rate coefficients for key reaction steps. researchgate.net For instance, RRKM-Master Equation calculations have been performed to evaluate these constants for acetylene (B1199291) addition reactions to various radical species in the HACA mechanism. researchgate.net Similarly, rate constants for the formation of indene and its conversion to naphthalene have been predicted using ab initio methods, with the results presented as modified Arrhenius fits. rsc.orgosti.gov

A detailed chemical kinetic model for 1-methylnaphthalene has been developed, incorporating numerous species and reactions with their respective rate constants. mdpi.com This model's accuracy is validated against experimental data on ignition delay times and species concentration profiles. mdpi.com

Reaction rates are highly sensitive to environmental conditions.

Temperature and Pressure: The pyrolysis of cyclohexane and 1-hexene (B165129) has been studied under high temperatures and pressures, revealing that the extent of reaction changes significantly with temperature. mdpi.com In the context of naphthalene formation via the HACA mechanism, both temperature and pressure strongly influence the stability of intermediates and the dominant reaction pathways. researchgate.net At higher pressures, certain reaction routes that are not feasible at low pressures may become operative. researchgate.net The branching ratio of naphthalene as a product can also decrease at higher temperatures and pressures. researchgate.net

Solvent: The solvent can have a significant effect on reaction rates and outcomes. For instance, the Rupe rearrangement of 1-ethynylcyclohexan-1-ol was studied in near-critical water, a solvent with tunable properties. researchgate.net In other systems, the polarity of the solvent has been shown to influence the spectral properties of related naphthalene derivatives, which can be correlated with reactivity. researchgate.net The choice of solvent can also impact the efficiency of catalytic reactions, as seen in the use of 1,4-dioxane (B91453) in dual-catalyzed reactions. acs.org

Thermodynamic Parameters of Activation and Reaction

A discussion on the thermodynamic parameters, such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), for reactions involving this compound would require specific experimental kinetic studies or high-level computational chemistry calculations. Such data is essential for understanding the energy barriers and spontaneity of potential reactions. Without these values, a meaningful analysis of the reaction kinetics is not possible.

Bond Activation and Cleavage Mechanisms

A detailed elucidation of bond activation and cleavage mechanisms is fundamental to understanding the chemical transformations of a molecule. For this compound, this would involve examining the scission of both carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds.

C-C Bond Scission Processes

The potential for C-C bond scission in this compound, for instance, through retro-Diels-Alder reactions of the cyclohexene (B86901) ring or cleavage of the bond connecting the two ring systems, can be postulated. However, a scientific discussion would necessitate data on bond dissociation energies and the stability of the resulting radical or ionic intermediates. This information is currently unavailable for this specific compound.

C-H Bond Activation Pathways

The this compound molecule possesses several types of C-H bonds, including vinylic and allylic C-H bonds on the cyclohexene ring, as well as aromatic C-H bonds on the naphthalene ring. Each of these is expected to have different bond dissociation energies and reactivity towards activation. A detailed analysis of their activation pathways, whether through radical abstraction, organometallic insertion, or other mechanisms, requires specific energetic data that is not documented in the searched literature.

Advanced Spectroscopic and Structural Characterization for Research Purposes

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry serves as a cornerstone in the analytical toolkit for confirming the molecular structure of 1-(1-cyclohexen-1-yl)naphthalene. Through various ionization and analysis techniques, it provides invaluable information about the compound's molecular weight and fragmentation behavior.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection prowess of mass spectrometry. In the analysis of this compound, GC facilitates its separation from other components in a mixture, after which the mass spectrometer provides a unique mass spectrum that acts as a molecular fingerprint. researchgate.netshimadzu.com The retention time from the GC column and the fragmentation pattern from the MS detector together allow for high-confidence identification of the compound. researchgate.net This is particularly crucial in complex matrices where isomers or related compounds may be present.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

For an unequivocal determination of the elemental composition of this compound, high-resolution mass spectrometry (HRMS) is indispensable. Unlike nominal mass measurements, HRMS provides a highly accurate mass measurement, often to within a few parts per million. This precision allows for the calculation of a unique elemental formula, thereby distinguishing it from other compounds that may have the same nominal mass. For instance, a high-resolution mass spectrum would confirm the molecular formula of this compound as C16H16.

Analysis of Electron Impact (EI) Mass Spectra for Fragmentation Patterns

Electron impact (EI) ionization is a commonly used technique in mass spectrometry that subjects molecules to a high-energy electron beam, causing them to ionize and fragment in a reproducible manner. msu.edu The resulting mass spectrum for this compound would exhibit a characteristic fragmentation pattern. Due to the stable aromatic naphthalene (B1677914) system, a strong molecular ion peak is expected. libretexts.org The fragmentation pattern would likely involve the cyclohexene (B86901) moiety, which can undergo a retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene-containing compounds. msu.edu This would result in the loss of ethene (28 Da), leading to a significant fragment ion. Other fragmentations could involve the loss of alkyl radicals from the cyclohexene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structural features of this compound, including the connectivity of atoms and their spatial arrangement.

Application of ¹H and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural assignment of this compound.

The ¹H NMR spectrum would provide information about the different types of protons and their neighboring environments. The aromatic protons on the naphthalene ring would appear in the downfield region (typically δ 7.0-8.0 ppm). The vinyl proton on the cyclohexene ring would also resonate in a characteristic downfield region, while the aliphatic protons of the cyclohexene ring would appear further upfield. docbrown.info The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (spin-spin coupling) would reveal the connectivity between adjacent protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. docbrown.info The spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring would resonate in the aromatic region (typically δ 120-150 ppm). researchgate.net The olefinic carbons of the cyclohexene ring would also have characteristic chemical shifts, while the aliphatic carbons would appear at higher field strengths. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Naphthalene Aromatic Protons7.0 - 8.0120 - 150
Cyclohexene Vinyl Proton~5.5 - 6.0~120 - 140
Cyclohexene Allylic Protons~2.0 - 2.5~25 - 35
Cyclohexene Aliphatic Protons~1.5 - 2.0~20 - 30

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Elucidation of Absolute Configuration and Stereoisomerism

While this compound itself is achiral, derivatives or related compounds with stereocenters would require advanced NMR techniques for the elucidation of their absolute configuration and stereoisomerism. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of protons, which can help in assigning the relative stereochemistry. For determining the absolute configuration, chiral derivatizing agents can be used to create diastereomers that are distinguishable by NMR.

Infrared (IR) Spectroscopy for Functional Group and Structural Probing

The IR spectrum of this compound is expected to exhibit a combination of absorptions characteristic of both aromatic and unsaturated aliphatic hydrocarbons. The presence of the naphthalene moiety would be indicated by several key absorptions. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. researchgate.net In-ring carbon-carbon stretching vibrations for aromatic compounds typically appear in the 1600-1475 cm⁻¹ range. rsc.org Furthermore, the substitution pattern on the naphthalene ring influences the C-H out-of-plane bending vibrations, which are expected in the 900-690 cm⁻¹ region and can provide structural information. dmu.dk

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Naphthalene RingAromatic C-H Stretch3100-3000Indicates the presence of C-H bonds on the aromatic ring. researchgate.net
Naphthalene RingAromatic C=C Stretch1600-1475A series of bands characteristic of the aromatic ring system. rsc.org
Naphthalene RingC-H Out-of-Plane Bend900-690The specific pattern can help determine the substitution on the naphthalene ring. dmu.dk
Cyclohexene RingVinylic =C-H Stretch3100-3000Overlaps with the aromatic C-H stretching region. walshmedicalmedia.com
Cyclohexene RingC=C Stretch1680-1640Characteristic of the carbon-carbon double bond in the cyclohexene ring. researchgate.net
Cyclohexene RingAliphatic C-H Stretch2960-2850Strong absorptions from the CH₂ groups in the cyclohexene ring. walshmedicalmedia.com
Fingerprint RegionC-H Bending & C-C Stretching< 1500A complex and unique pattern of absorptions. researchgate.netreadthedocs.io

Application of Chemometric Resolution in Spectroscopic Data Analysis

In the analysis of complex samples, such as in environmental monitoring or in the characterization of industrial chemical products, the target analyte is often present in a mixture with other structurally similar compounds. This can lead to highly overlapping spectroscopic signals, making the identification and quantification of individual components challenging using traditional methods. Chemometrics, which involves the use of mathematical and statistical methods, provides powerful tools to deconvolve and interpret such complex data. walshmedicalmedia.com

For a compound like this compound, which may be found in mixtures of polycyclic aromatic hydrocarbons (PAHs) and other hydrocarbons, chemometric resolution techniques are particularly valuable. dmu.dk These methods can mathematically resolve the pure spectrum of each component from a series of spectra of mixtures, even when no pure component is isolated. rsc.orgnirpyresearch.com

One of the most widely used chemometric techniques for this purpose is Multivariate Curve Resolution (MCR). rsc.orgeigenvector.com MCR aims to decompose a data matrix of mixed spectra into the product of two smaller matrices: one representing the concentration profiles of the components and the other containing their pure spectra. researchgate.net A common algorithm for MCR is Alternating Least Squares (MCR-ALS), which iteratively optimizes the concentration and spectral profiles under certain constraints (e.g., non-negativity of concentrations and spectra) to arrive at a chemically meaningful solution. rsc.org

The application of MCR-ALS to the spectroscopic data of a complex mixture containing this compound could proceed as follows:

Data Acquisition: A series of spectroscopic measurements (e.g., UV-Vis, fluorescence, or IR) would be taken from a set of samples where the concentrations of the components, including this compound, are varied.

Data Preprocessing: The raw spectral data may undergo preprocessing steps such as baseline correction and normalization to remove unwanted variations.

Principal Component Analysis (PCA): PCA is often used as an initial exploratory step to determine the number of significant chemical components contributing to the spectral data. dmu.dk

MCR-ALS Analysis: The preprocessed data matrix is then subjected to the MCR-ALS algorithm. The algorithm would be initiated with an estimate of the number of components (as determined by PCA) and would iteratively refine the spectral shapes and concentration profiles of each component until a convergence criterion is met.

Through this process, it would be possible to obtain the pure spectrum of this compound and its concentration in each of the analyzed mixtures, even in the presence of significant spectral overlap from other PAHs or hydrocarbons. This approach enhances the accuracy and reliability of analytical data for complex systems. walshmedicalmedia.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its structure and chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the geometry and energy of molecules. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy, representing the molecule's most stable structure. mdpi.com For a molecule like 1-(1-Cyclohexen-1-yl)naphthalene, DFT calculations, typically using hybrid functionals like B3LYP or PBE0 with basis sets such as 6-31G* or cc-pVTZ, can provide a detailed picture of its three-dimensional shape. mdpi.comacs.orgnih.gov

The optimized geometry would feature a planar naphthalene (B1677914) system connected to a cyclohexene (B86901) ring in its characteristic half-chair conformation. The connection is a single carbon-carbon bond, around which rotation can occur. The energy landscape associated with this rotation is a key feature, defining the energy barrier between different conformational isomers (rotamers). Studies on analogous molecules like biphenyl (B1667301) show that such rotations have a distinct energy profile, with planar and perpendicular arrangements representing energy maxima and minima, respectively, due to steric hindrance and electronic effects. researchgate.net

Below is a table of representative geometric parameters for the naphthalene and cyclohexene moieties, derived from DFT calculations on naphthalene and related molecules. samipubco.com

ParameterMoietyTypical Calculated Value
C-C Bond LengthNaphthalene (aromatic)1.39 - 1.43 Å
C-H Bond LengthNaphthalene (aromatic)1.08 - 1.09 Å
C=C Bond LengthCyclohexene (double bond)~1.34 Å
C-C Bond LengthCyclohexene (single bond)~1.54 Å
C(naphthyl)-C(cyclohexenyl)Inter-ring bond~1.50 Å
Dihedral AngleNaphthalene-CyclohexeneVariable (defining conformation)

These are typical values and the precise parameters for this compound would require a specific DFT calculation.

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of a reaction. acs.org

For this compound, potential reactions could involve electrophilic attack on the electron-rich naphthalene ring or reactions at the cyclohexene double bond. For instance, the oxidation of the naphthalene moiety by hydroxyl radicals (OH•) has been studied theoretically. acs.org These studies show that OH• addition can occur at different positions, with the α-position (C1) being kinetically and thermodynamically favored. DFT calculations can model the entire reaction pathway, from the initial approach of the radical to the formation of the final product, such as 1-naphthol. acs.org Such models provide critical insights into the compound's metabolic fate or atmospheric degradation. acs.orguoa.grosti.gov

The table below presents calculated activation energies for the addition of an OH radical to naphthalene, a model reaction for the naphthalene part of the target compound.

Reaction PathwayTheoretical MethodCalculated Activation Energy (kcal/mol)Reference
Naphthalene + OH• → 1-NaphtholCBS-QB3-1.5 acs.org
Naphthalene + OH• → 2-NaphtholCBS-QB31.0 acs.org

These calculations demonstrate the regioselectivity of the reaction, favoring addition at the C1 position.

Prediction of Reactivity and Selectivity

Beyond modeling specific reactions, computational methods can predict a molecule's general reactivity and the selectivity of its reactions.

Several calculated properties, known as computational descriptors, serve as powerful indicators of chemical reactivity. nih.govresearchgate.net Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. scialert.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scialert.net

Fukui Functions: These functions predict which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.govresearchgate.net

Average Local Ionization Energy (ALIE): This descriptor identifies the sites on a molecule where an electron is most easily removed, thus predicting the most probable sites for electrophilic attack. nih.gov

The following table shows calculated FMO energies for the parent naphthalene molecule, which provides a baseline for understanding the electronic properties of the naphthalene core.

DescriptorTheoretical Method/Basis SetCalculated Value (eV)Reference
HOMO EnergyDFT/aug-cc-pVQZ-6.13 samipubco.com
LUMO EnergyDFT/aug-cc-pVQZ-1.38 samipubco.com
HOMO-LUMO GapDFT/aug-cc-pVQZ4.75 samipubco.com

Computational chemistry allows for systematic studies of how a molecule's structure influences its reactivity. The Activation Strain Model (ASM), for example, is a powerful tool that deconstructs the activation energy of a reaction into two components: the strain energy (the energy required to distort the reactants into their transition-state geometry) and the interaction energy (the actual chemical interaction between the distorted reactants). rsc.orgrsc.org

By applying models like ASM to a series of related compounds, researchers can establish clear structure-reactivity relationships. For polycyclic aromatic hydrocarbons (PAHs), studies have shown how factors like size and curvature impact reactivity in reactions such as Diels-Alder cycloadditions. rsc.org For this compound, computational studies could systematically vary the substituents on either ring to understand how these changes affect the activation energies of key reactions. This knowledge is crucial for designing molecules with tailored reactivity for applications in materials science or medicinal chemistry. rsc.org

Conformational Analysis and Dynamics Simulations

Molecules that are not completely rigid exist as an equilibrium of different conformations. For this compound, conformational flexibility arises primarily from two sources: the ring inversion of the cyclohexene moiety and the rotation about the single bond connecting the naphthalene and cyclohexene rings.

Conformational analysis of substituted cyclohexanes and cyclohexenes is well-established. reddit.com There is a strong energetic preference for bulky substituents to occupy equatorial or pseudo-equatorial positions to minimize steric clashes known as 1,3-diaxial interactions. spcmc.ac.inlibretexts.org In this compound, the bulky naphthyl group would therefore dictate the preferred conformation of the cyclohexene ring.

While static calculations can identify energy-minimized conformations and the barriers between them, molecular dynamics (MD) simulations can provide a picture of the molecule's behavior over time at a given temperature. MD simulations model the atomic motions based on classical mechanics, offering insights into the frequencies of conformational changes and the dynamic interplay between the two rings. rsc.org

Reactivity Profile and Organic Transformations of 1 1 Cyclohexen 1 Yl Naphthalene

Reactions Involving the Cyclohexene (B86901) Moiety

The double bond in the cyclohexene ring is the primary site of reactivity in this part of the molecule, making it susceptible to a variety of addition and rearrangement reactions.

Electrophilic and Nucleophilic Additions to the Double Bond

The electron-rich double bond of the cyclohexene ring is susceptible to attack by electrophiles. While specific studies on the electrophilic addition to 1-(1-cyclohexen-1-yl)naphthalene are not extensively detailed in the provided results, the general reactivity of cyclohexene derivatives suggests that it would readily undergo reactions such as halogenation, hydrohalogenation, and hydration under appropriate conditions.

Conversely, nucleophilic attack on the double bond is less common unless the ring is activated by electron-withdrawing groups. However, nucleophilic addition to the naphthalene (B1677914) ring with dearomatization has been investigated. nih.govresearchgate.net For instance, reactions with organolithium reagents can lead to addition products, with the regioselectivity being influenced by factors like the steric bulk of the reagents and the solvent system used. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder)

The cyclohexene double bond can act as a dienophile in Diels-Alder reactions, a powerful tool for constructing complex cyclic systems. mnstate.edu Naphthalene and its derivatives can also participate as the diene component in [4+2] cycloaddition reactions, often requiring catalysis or specific conditions to overcome the aromatic stabilization. nih.govchemrxiv.orgsemanticscholar.org Visible-light energy-transfer catalysis has been shown to facilitate the intermolecular dearomative [4+2] cycloaddition of naphthalenes with various dienophiles, leading to the formation of bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.govchemrxiv.orgsemanticscholar.org These reactions can proceed with high yields and, in some cases, moderate diastereoselectivity. chemrxiv.org The use of Lewis acids like gallium chloride can also catalyze the Diels-Alder reaction between naphthalene and dienophiles such as N-phenylmaleimide, allowing the reaction to proceed at room temperature. kpfu.rusemanticscholar.org

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Dearomative [4+2] Cycloaddition2-Acyl naphthalenes, Vinyl benzenesVisible-light energy-transferBicyclo[2.2.2]octa-2,5-diene nih.govchemrxiv.orgsemanticscholar.org
Diels-AlderNaphthalene, N-phenylmaleimideGallium chlorideendo-adduct kpfu.rusemanticscholar.org

Isomerization and Rearrangement Processes

Isomerization and rearrangement reactions of the cyclohexene moiety can be induced under various conditions. For example, the Rupe rearrangement of 1-ethynylcyclohexan-1-ol, a related structure, in near-critical water leads to the formation of 1-cyclohexen-1-ylethanone. researchgate.net While not directly involving this compound, this demonstrates a potential pathway for the rearrangement of substituted cyclohexene rings under thermal conditions.

Transformations of the Naphthalene Moiety

The naphthalene ring system, while aromatic and generally stable, can undergo a range of transformations that modify its structure and functionality.

Alkylation and Arylation Reactions on the Aromatic System

The naphthalene core can be subjected to alkylation and arylation reactions. Kinetic studies of the reaction of t-butyllithium with naphthalene have shown that both addition and alkylation products can be formed. researchgate.net The reaction proceeds through an intermediate complex prior to the rate-determining addition step. researchgate.net

Oxidative Degradation and Functional Group Interconversions

The naphthalene ring is susceptible to oxidative degradation under strong oxidizing conditions. While specific examples for this compound are not provided, naphthalene itself can be oxidized to phthalic anhydride. Functional group interconversions on the naphthalene ring are also a key aspect of its chemistry. For instance, hydroxyl groups can be converted to halides, and esters can be transformed through reactions with organometallic reagents. vanderbilt.edu These transformations allow for the introduction of a wide variety of functional groups onto the aromatic system, enabling the synthesis of diverse derivatives.

Role as a Chemical Intermediate in Complex Organic Syntheses

The primary role of this compound in complex organic syntheses is as a precursor to 1-phenylnaphthalene (B165152) and its derivatives. The conversion of the cyclohexenyl group into a phenyl group through dehydrogenation is a key transformation that opens up pathways to a variety of intricate molecular structures.

Dehydrogenation to 1-Phenylnaphthalene:

The most significant application of this compound is its aromatization to form 1-phenylnaphthalene. This transformation is typically achieved through catalytic dehydrogenation, a fundamental process in organic synthesis for creating aromatic systems. While specific studies detailing the dehydrogenation of this compound are not extensively documented in readily available literature, the general principles of catalytic dehydrogenation are well-established.

Commonly, this reaction is carried out at elevated temperatures in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for such transformations. The reaction proceeds by the removal of hydrogen atoms from the cyclohexene ring, leading to the formation of the thermodynamically stable aromatic phenyl ring.

Table 1: General Conditions for Catalytic Dehydrogenation

ParameterTypical Conditions
Catalyst Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C)
Solvent High-boiling aromatic solvents (e.g., toluene, xylene, decalin)
Temperature 150-250 °C
Reaction Time Several hours to overnight

The resulting 1-phenylnaphthalene is a crucial intermediate for the synthesis of various complex organic molecules. For instance, it serves as a foundational structure for the synthesis of certain lignans (B1203133), a class of naturally occurring polyphenolic compounds with diverse biological activities. The synthesis of specific lignans like Taiwanin-C and Justicidin B and E have been reported to utilize a 1-phenylnaphthalene system. byjus.com

Furthermore, 1-phenylnaphthalene can undergo further functionalization. For example, it can be a key component in the synthesis of more extended polycyclic aromatic systems through reactions like the Suzuki-Miyaura coupling, where it can be coupled with other arylboronic acids or esters to create larger, more complex aromatic structures. nih.gov

Other Potential Transformations:

While dehydrogenation is the most prominent reaction, the double bond in the cyclohexene ring of this compound also presents opportunities for other organic transformations. These include:

Addition Reactions: The double bond can undergo various addition reactions, such as hydrogenation to form 1-cyclohexylnaphthalene (B29632), or halogenation to introduce functional groups that can be further manipulated.

Cycloaddition Reactions: In principle, the cyclohexene double bond could participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes, leading to the formation of complex polycyclic systems. However, specific examples of such reactions with this compound as the dienophile are not well-documented in the literature.

The utility of this compound as a chemical intermediate lies in its ability to be readily converted into the stable and versatile 1-phenylnaphthalene core, which is a gateway to a wide array of more complex and functionally rich organic molecules.

Conclusion and Future Research Directions

Summary of Current Research Contributions

The existing body of scientific literature on 1-(1-Cyclohexen-1-yl)naphthalene is sparse. Current knowledge is primarily limited to its basic identification and some physical properties. The compound is registered under the CAS number 40358-51-8 and has a molecular formula of C₁₆H₁₆, corresponding to a molecular weight of 208.3 g/mol . researchgate.net

Some fundamental physical characteristics have been reported, providing a preliminary understanding of the compound's nature. These properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₆H₁₆
Molecular Weight208.3 g/mol researchgate.net
Melting Point46 °C
Boiling Point136-140 °C at 0.5 Torr
Predicted Density1.062 ± 0.06 g/cm³

This table presents known physical properties of this compound.

Detailed experimental work on the synthesis and reactivity of this compound is not extensively documented in readily available scientific databases. General synthetic strategies for substituted naphthalenes, such as metal-catalyzed cross-coupling reactions or electrophilic cyclizations, could theoretically be applied to produce this compound. nih.govthieme-connect.com For instance, a plausible route could involve the Suzuki or Stille coupling of a 1-naphthylboronic acid or a 1-naphthylstannane with a cyclohexenyl halide or triflate. Another approach could be the acid-catalyzed dehydration of a precursor alcohol, such as 1-(1-naphthyl)cyclohexanol. libretexts.org However, specific adaptations and optimizations of these methods for the synthesis of this compound have not been detailed in the literature.

Similarly, dedicated studies on the chemical reactions of this compound are scarce. Based on its structure, the compound would be expected to undergo reactions characteristic of both the naphthalene (B1677914) ring system and the cyclohexene (B86901) double bond. The naphthalene moiety would likely be susceptible to electrophilic aromatic substitution, with the position of substitution influenced by the directing effect of the cyclohexenyl group. The cyclohexene double bond could undergo addition reactions, such as hydrogenation or halogenation.

Spectroscopic characterization data, which is crucial for the unambiguous identification and structural elucidation of a compound, is not comprehensively available for this compound. While ¹H and ¹³C NMR data for related structures like 1-cyclohexylnaphthalene (B29632) and other substituted naphthalenes can be found, specific and complete spectral assignments for the title compound are not published. rsc.org The same applies to its infrared (IR) and mass spectrometry (MS) data.

Identification of Open Questions and Research Gaps

The limited available information on this compound highlights several significant research gaps. The most prominent of these is the lack of a well-documented and optimized synthetic protocol. The development of an efficient and scalable synthesis is a prerequisite for any further investigation into the compound's properties and potential applications.

Furthermore, a comprehensive study of its chemical reactivity is needed. Understanding how the interplay between the aromatic naphthalene core and the aliphatic, unsaturated cyclohexene ring influences its reaction pathways would be of fundamental interest. For example, investigating the regioselectivity of electrophilic substitution on the naphthalene ring and the chemoselectivity of reactions involving the double bond would provide valuable insights.

A complete and unambiguous spectroscopic characterization of this compound is another critical research gap. Detailed analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra is essential for its definitive identification and to serve as a reference for future studies.

The potential applications of this compound remain entirely unexplored. Given that substituted naphthalenes have found applications in medicinal chemistry and materials science, investigating the biological activity and material properties of this compound could be a fruitful area of research. lifechemicals.comnih.gov

Prospective Avenues for Advanced Synthetic, Mechanistic, and Theoretical Research on this compound

To address the identified research gaps, several avenues for future research can be proposed.

Advanced Synthetic Research:

Development of Novel Synthetic Routes: Exploration of modern synthetic methodologies, such as C-H activation or transition-metal-catalyzed coupling reactions, could lead to more efficient and atom-economical syntheses of this compound.

Synthesis of Derivatives: Once a reliable synthetic route is established, the synthesis of a library of derivatives with different substitution patterns on both the naphthalene and cyclohexene rings could be undertaken. This would allow for a systematic study of structure-property relationships.

Mechanistic and Theoretical Research:

Reaction Mechanism Elucidation: Detailed mechanistic studies of key reactions, such as electrophilic aromatic substitution or additions to the double bond, could be performed using kinetic experiments and computational modeling. This would provide a deeper understanding of the compound's reactivity.

Computational Chemistry: Quantum chemical calculations could be employed to predict the compound's geometric and electronic structure, spectroscopic properties, and reaction pathways. These theoretical predictions could then be validated through experimental work, creating a synergistic approach to understanding its chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-Cyclohexen-1-yl)naphthalene, and what analytical techniques are critical for its characterization?

  • Synthesis : Common methods include Friedel-Crafts alkylation (using cyclohexene derivatives and naphthalene) or transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura coupling with boronic acid intermediates). Solvent choice (e.g., dichloromethane or toluene) and catalyst optimization (e.g., AlCl₃ for Friedel-Crafts) are critical for yield improvement .
  • Characterization :

  • NMR spectroscopy (¹H and ¹³C) to confirm regioselectivity and structural integrity.
  • Mass spectrometry (MS) for molecular weight verification (e.g., EI-MS or ESI-MS) .
  • Infrared (IR) spectroscopy to identify functional groups (e.g., C=C stretching in cyclohexene at ~1650 cm⁻¹) .

Q. How can researchers ensure the purity of this compound during synthesis, and what solvents are optimal for crystallization?

  • Purity Control :

  • Use HPLC (with UV detection) or GC-MS to monitor reaction progress and isolate impurities .
  • Recrystallization in nonpolar solvents (e.g., hexane/ethyl acetate mixtures) is effective for removing aliphatic byproducts.
    • Solvent Selection : Polar aprotic solvents (e.g., DMF) may disrupt crystallization; instead, use toluene or cyclohexane for high-purity crystals .

Advanced Research Questions

Q. What mechanisms underlie the toxicological effects of this compound in mammalian systems, and how do metabolic pathways influence its bioactivation?

  • Mechanisms :

  • The compound may induce oxidative stress via cytochrome P450-mediated metabolism (e.g., CYP1A1/2), generating reactive epoxides or quinones that bind to cellular macromolecules .
  • Naphthalene moieties are associated with pulmonary toxicity, while cyclohexene derivatives may contribute to hepatotoxicity through lipid peroxidation .
    • Metabolic Pathways :
  • Phase I metabolism (oxidation) dominates, producing hydroxylated intermediates.
  • Glutathione conjugation (Phase II) is critical for detoxification; depletion of glutathione exacerbates toxicity .

Q. How can conflicting data in toxicity studies of this compound be systematically evaluated to determine reliable dose-response relationships?

  • Systematic Review Framework :

  • Follow PRISMA guidelines for literature screening, prioritizing studies with low risk of bias (e.g., randomized dosing, blinded outcome assessment) .
  • Use risk of bias tools (Table C-6/C-7) to assess study quality, focusing on criteria like randomization, allocation concealment, and outcome reporting .
    • Data Harmonization :
  • Normalize doses to mg/kg/day across studies.
  • Apply Hill’s criteria (e.g., biological plausibility, consistency) to resolve contradictions .

Q. What methodologies are recommended for assessing the environmental partitioning and degradation kinetics of this compound in aquatic and terrestrial systems?

  • Partitioning Studies :

  • Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential.
  • Use solid-phase microextraction (SPME) for analyzing adsorption to sediments .
    • Degradation Kinetics :
  • Conduct aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines).
  • Monitor photodegradation under UV light to estimate half-life in aquatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.